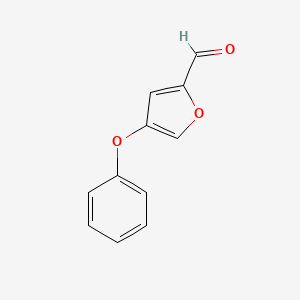

4-Phénoxyfuranne-2-carbaldéhyde

Vue d'ensemble

Description

4-Phenoxyfuran-2-carbaldehyde is a compound that can be derived from furan-2-carbaldehydes, which are biomass-derived chemicals. These furan derivatives are utilized as C1 building blocks in the synthesis of various bioactive compounds due to their green chemistry attributes .

Synthesis Analysis

The synthesis of related compounds from furan-2-carbaldehydes involves innovative methods such as ligand-free photocatalytic C–C bond cleavage, which is an environmentally friendly approach. This process does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups, which simplifies the synthesis and is indicative of the potential synthetic routes that could be applied to 4-Phenoxyfuran-2-carbaldehyde .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Phenoxyfuran-2-carbaldehyde is not detailed in the provided papers, related compounds such as the planar chiral 15-hydroxy[2.2]paracyclophane-4-carbaldehyde have been synthesized and resolved. The absolute configurations of these enantiomers were determined by X-ray diffraction and chemical correlation, suggesting that similar analytical techniques could be employed for 4-Phenoxyfuran-2-carbaldehyde .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carbaldehydes, from which 4-Phenoxyfuran-2-carbaldehyde is derived, has been explored in the context of synthesizing quinazolin-4(3H)-ones. The photocatalytic C–C bond cleavage indicates that furan-2-carbaldehydes can participate in complex chemical reactions under the influence of visible light and without the need for additional ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxyfuran-2-carbaldehyde are not directly reported in the provided papers. However, the synthesis of related compounds, such as 4-hydroxybiaryl-2-carboxylates, involves reactions that proceed rapidly in an open flask using atmospheric oxygen as an oxidant, which suggests that similar conditions could be applicable to 4-Phenoxyfuran-2-carbaldehyde. These reactions afford good yields and demonstrate the potential for efficient synthesis of related compounds .

Applications De Recherche Scientifique

Activité antibactérienne

Le 4-Phénoxyfuranne-2-carbaldéhyde est prometteur dans le domaine de l’activité antibactérienne. Les dérivés du furanne, y compris ce composé, sont reconnus pour leur potentiel à lutter contre la résistance microbienne, un problème mondial croissant. Le noyau furanne est un élément synthétique clé dans le développement de nouveaux médicaments, et son inclusion en chimie médicinale a conduit à la création d’agents antibactériens innovants .

Synthèse organique

En chimie organique, le this compound peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa réactivité permet diverses réactions structurales, offrant un large éventail de perspectives pour le développement de nouveaux composés .

Caractérisation spectroscopique

Ce composé est également important dans les études spectroscopiques. Il a été utilisé dans des protocoles de synthèse en une seule étape avec des rendements élevés, et sa structure a été confirmée par des analyses spectrales détaillées, notamment RMN 1H-, 2H-, 13C-, ainsi que la spectroscopie IR et Raman .

Recherche pharmacologique

Les propriétés pharmacologiques des dérivés du furanne les rendent précieux dans la découverte de médicaments. Le this compound, en raison de son noyau furanne, peut présenter une gamme d’avantages thérapeutiques, tels que des activités anti-inflammatoires, analgésiques et anticancéreuses .

Marquage isotopique

Le this compound a été utilisé dans le marquage isotopique, ce qui est crucial pour suivre le mouvement des molécules dans les systèmes biologiques. La synthèse de versions deutérées de ce composé permet des études détaillées de déplacement isotopique, qui sont importantes à la fois en chimie organique et en recherche en chimie médicinale .

Safety and Hazards

Orientations Futures

The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural . The high-value utilization of biomass-derived furfural is important for sustainable development in the future .

Mécanisme D'action

Target of Action

Furan-2-carbaldehydes, a class of compounds to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4(3h)-ones .

Mode of Action

The mode of action of 4-Phenoxyfuran-2-carbaldehyde involves ligand-free photocatalytic C–C bond cleavage . Mechanistic studies suggest that conjugated N, O -tridentate copper complexes act as novel photoinitiators under visible light .

Biochemical Pathways

Furan-2-carbaldehydes are known to be involved in the synthesis of bioactive quinazolin-4(3h)-ones . This process involves ligand-free photocatalytic C–C bond cleavage .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

Furan-2-carbaldehydes are known to be used in the synthesis of bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.

Action Environment

Furan platform chemicals, a class to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be derived from biomass , suggesting potential environmental influences on their production and use.

Analyse Biochimique

Biochemical Properties

4-Phenoxyfuran-2-carbaldehyde, as a furan derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials .

Cellular Effects

. For instance, some furan derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

The molecular mechanism of 4-Phenoxyfuran-2-carbaldehyde is not fully understood. Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage . This suggests that 4-Phenoxyfuran-2-carbaldehyde may also participate in similar reactions.

Temporal Effects in Laboratory Settings

, suggesting that they may have stability suitable for laboratory manipulations.

Metabolic Pathways

The specific metabolic pathways involving 4-Phenoxyfuran-2-carbaldehyde are not well-documented. Furan derivatives are known to play important roles in various biochemical reactions .

Propriétés

IUPAC Name |

4-phenoxyfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUEXYWZTWDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303309 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-00-6 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)